molecular formula C17H19N5O3 B2514376 N-(2-(1H-苯并[d]咪唑-2-基)乙基)-3-(6-甲基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)丙酰胺 CAS No. 1105202-35-4

N-(2-(1H-苯并[d]咪唑-2-基)乙基)-3-(6-甲基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)丙酰胺

货号 B2514376
CAS 编号: 1105202-35-4
分子量: 341.371
InChI 键: PTIDDBIPBGTITH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide" is a densely functionalized molecule that likely exhibits a range of biological activities due to the presence of the benzo[d]imidazole moiety. This structural feature is common in compounds with pharmacological properties, such as anti-inflammatory, antioxidant, and antimicrobial activities, as seen in similar benzo[d]imidazolyl tetrahydropyridine carboxylates .

Synthesis Analysis

The synthesis of related benzo[d]imidazolyl compounds involves multi-component reactions, which are efficient methods for constructing complex molecules from simpler precursors. For instance, a series of novel benzo[d]imidazolyl tetrahydropyridine carboxylates were synthesized using a one-pot multi-component reaction involving (E)-5-(benzylideneamino)-1H-benzo[d]imidazole-2-thiol, 5-amino-2-mercapto-benzimidazole, aromatic aldehyde, and ethyl acetoacetate in the presence of ceric ammonium nitrate (CAN) as a Lewis acid catalyst . This approach could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is characterized by a fused ring system that can interact with various biological targets. The presence of substituents on this core structure can significantly influence the molecule's binding affinity and selectivity. For example, in the case of N-substituted imidazolylbenzamides, the imidazolyl moiety has been shown to be a viable replacement for other functional groups to produce desired electrophysiological activity .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]imidazole derivatives can be influenced by the substituents attached to the core structure. In the context of related compounds, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization reactions demonstrates the potential for creating diverse molecular architectures using palladium-catalyzed processes . Such reactions could be relevant for further functionalization of the compound under analysis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide" are not detailed in the provided papers, it can be inferred that the compound would exhibit properties consistent with densely functionalized organic molecules. These might include moderate solubility in organic solvents, potential for forming crystalline structures, and the ability to engage in hydrogen bonding due to the presence of amide groups .

科学研究应用

抗菌活性

已合成含苯并咪唑部分的化合物并评估其抗菌作用。包括具有反映所讨论化合物的结构复杂性的取代基的这些化合物已显示出对不同细菌和真菌菌株的不同程度的抗菌活性。例如,已测试苯并咪唑的衍生物并显示出对标准药物具有明显的活性,突出了它们作为抗菌剂的潜力 (S. Ch, 2022)

抗癌特性

基于苯并咪唑的化合物的合成和评估也已针对探索其抗癌活性。已创建并评估了新型化合物对各种癌细胞系的细胞毒性作用。该领域的研究表明,特定的苯并咪唑衍生物表现出显着的细胞毒活性,从而表明它们在癌症治疗中的潜在应用。此类研究涉及详细的分子建模和定量构效关系 (QSAR) 分析,以更好地理解和预测化合物的抗癌功效 (Łukasz Tomorowicz 等,2020)

除草剂活性

农业部门受益于对具有苯并咪唑和嘧啶结构的化合物的除草剂活性的研究。已测试合成的化合物在控制杂草生长方面的功效,其中一些化合物在特定浓度下对特定植物物种表现出中等至良好的选择性除草剂活性。这表明它们在开发新的除草剂方面的效用,这些除草剂可以针对特定杂草进行定制,而不会影响农作物 (满运刘和德清石,2014)

晚期糖基化终产物研究

对类似于 N-(2-(1H-苯并[d]咪唑-2-基)乙基)-3-(6-甲基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)丙酰胺的化合物的研究也延伸到晚期糖基化终产物 (AGE) 的研究中。已研究此类化合物在形成 AGE 中的作用,而 AGE 与包括糖尿病和神经退行性疾病在内的各种疾病有关。研究重点是了解 AGE 的形成机制并确定潜在的抑制剂以减轻相关的并发症 (I. Nemet 等,2006)

属性

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-10-11(16(24)22-17(25)19-10)6-7-15(23)18-9-8-14-20-12-4-2-3-5-13(12)21-14/h2-5H,6-9H2,1H3,(H,18,23)(H,20,21)(H2,19,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIDDBIPBGTITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。